2-Isopropenyl-5-methyl-6-hepten-1-ol
Description
2-Isopropenyl-5-methyl-6-hepten-1-ol (CAS: 13066-55-2, molecular formula: C₁₁H₂₀O) is a monoterpenoid alcohol characterized by a linear heptenol backbone with an isopropenyl group at position 2 and a methyl group at position 3. It is naturally occurring in plant extracts, notably identified in the essential oil of Camphor tree (Cinnamomum camphora) via steam distillation, where it constitutes 0.22% of the extract . Its presence has also been confirmed in Carissa congesta roots through mass spectrometry analysis (Figure 17), indicating its role as a secondary metabolite in plant defense or signaling .
Properties
CAS No. |
13066-55-2 |
|---|---|
Molecular Formula |
C11H20O |
Molecular Weight |
168.28 g/mol |
IUPAC Name |
5-methyl-2-prop-1-en-2-ylhept-6-en-1-ol |
InChI |
InChI=1S/C11H20O/c1-5-10(4)6-7-11(8-12)9(2)3/h5,10-12H,1-2,6-8H2,3-4H3 |
InChI Key |
HWIVLCCZJYXYJI-UHFFFAOYSA-N |
SMILES |
CC(CCC(CO)C(=C)C)C=C |
Canonical SMILES |
CC(CCC(CO)C(=C)C)C=C |
Origin of Product |
United States |
Comparison with Similar Compounds
Alcohols
- Citronellol (CAS: 106-22-9, C₁₀H₂₀O): A linear monoterpene alcohol with a geraniol-like structure. Unlike 2-isopropenyl-5-methyl-6-hepten-1-ol, citronellol lacks the isopropenyl group and features a terminal hydroxyl group. It is abundant in rose and geranium essential oils (0.27% in Camphor tree extract) and is widely used in perfumery due to its floral aroma .
- 2-Isopropyl-5-methylcyclohexanol (CAS: 98-85-1, C₁₀H₂₀O): A cyclic alcohol with a menthol-like structure. Its cyclohexane ring distinguishes it from the linear heptenol backbone of the target compound. It is utilized in synthetic flavorings and pharmaceuticals .
Esters
Aldehydes and Ketones
- Lavandulal (CAS: 75697-98-2, C₁₀H₁₆O):
An aldehyde with a similar carbon skeleton but differing in functional group (aldehyde vs. alcohol). Lavandulal contributes to lavender’s characteristic aroma and exhibits antimicrobial properties . - 5-Hepten-2-one,6-methyl-3-(2-propen-1-yl) (CAS: 2633-95-6, C₁₁H₁₈O):
A ketone with a conjugated double bond system. Its lack of a hydroxyl group reduces polarity compared to this compound, influencing its solubility and volatility (boiling point: ~200°C) .
Key Findings :
Notes
Methodological Variability : Concentrations of this compound vary by extraction technique, as seen in Camphor tree studies .
Structural Uniqueness: The compound’s isopropenyl group distinguishes it from cyclic alcohols (e.g., 2-isopropyl-5-methylcyclohexanol) and aromatic analogs (e.g., styralyl alcohol) .
Research Gaps: Limited data exist on its pharmacokinetics or industrial applications compared to well-characterized compounds like citronellol .
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